molecular formula C8H6BrIO2 B071004 Methyl 3-bromo-5-iodobenzoate CAS No. 188813-07-2

Methyl 3-bromo-5-iodobenzoate

Cat. No. B071004
Key on ui cas rn: 188813-07-2
M. Wt: 340.94 g/mol
InChI Key: WUSQONUPNHFBOU-UHFFFAOYSA-N
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Patent
US08247401B2

Procedure details

To a suspension of 3-bromo-5-iodobenzoic acid (993 g, 3.04 mol) in methanol (6.0 L) was added hydrochloric acid (37%; 20.0 mL, 244 mmol). The mixture was heated to 70° C. After 72 h, the mixture was cooled to ambient temperature. Dichloromethane (2.5 L) was added and the mixture was partially concentrated. The suspension was filtered and the filtered cake was washed with cold methanol to give the title compound as a white solid (846 g).
Quantity
993 g
Type
reactant
Reaction Step One
Quantity
6 L
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
2.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([I:11])[CH:10]=1)[C:5]([OH:7])=[O:6].Cl.Cl[CH2:14]Cl>CO>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([I:11])[CH:10]=1)[C:5]([O:7][CH3:14])=[O:6]

Inputs

Step One
Name
Quantity
993 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=C(C1)I
Name
Quantity
6 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
2.5 L
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was partially concentrated
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the filtered cake was washed with cold methanol

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
BrC=1C=C(C(=O)OC)C=C(C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 846 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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